molecular formula C17H19F3N4 B12264669 N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyridin-2-amine

N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyridin-2-amine

Cat. No.: B12264669
M. Wt: 336.35 g/mol
InChI Key: WCMXMDQAJAWFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyridin-2-amine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical structure, which includes a piperidine ring and a pyridine ring, both of which are functionalized with various substituents. The trifluoromethyl group is particularly significant due to its influence on the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with Pyridine Derivatives: The piperidine ring is then coupled with pyridine derivatives through nucleophilic substitution or other suitable reactions.

    Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine
  • N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine

Uniqueness

N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl group and the combination of the piperidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H19F3N4

Molecular Weight

336.35 g/mol

IUPAC Name

N-methyl-N-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C17H19F3N4/c1-23(15-6-2-3-10-21-15)13-8-11-24(12-9-13)16-7-4-5-14(22-16)17(18,19)20/h2-7,10,13H,8-9,11-12H2,1H3

InChI Key

WCMXMDQAJAWFPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.